molecular formula C22H14Cl2N6O8 B1590835 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride CAS No. 41168-79-0

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride

Cat. No. B1590835
CAS RN: 41168-79-0
M. Wt: 561.3 g/mol
InChI Key: HTRYWXJIGDXDLF-UHFFFAOYSA-L
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Description

1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride is a chemical compound with a linear formula of C11H8ClN3O4 .


Synthesis Analysis

The compound can be synthesized by refluxing 4,4’-bipyridine and 1-chloro-2,4-dinitrobenzene in anhydrous acetonitrile under Ar for 72 hours . The π-conjugated viologen-COF (2D-COF) can be synthesized through the covalent integration of 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride (BDB) and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .


Molecular Structure Analysis

The molecular structure of 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride is characterized by a molecular formula of C22H14Cl2N6O8 and a molecular weight of 561.3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of covalent organic frameworks (COFs) via microwave-assisted synthesis . It has also been used in the Zincke reaction .

Scientific Research Applications

Application 1: Energy and Environmental Remediation

  • Summary of the Application : This compound is used in the creation of viologen functionalized porous organic polymers (vPOPs) for energy and environmental remediation .
  • Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
  • Results or Outcomes : The resulting vPOPs have been found to be effective in energy and environmental remediation, although the specific results or outcomes are not detailed in the source .

Application 2: Synthesis of Covalent Organic Frameworks (COFs)

  • Summary of the Application : This compound is used in the synthesis of covalent organic frameworks (COFs), a new type of crystalline porous polymers of great interest .
  • Methods of Application or Experimental Procedures : The compound is synthesized by refluxing 4,4’-bipyridine and 1-chloro-2,4-dinitrobenzene in 150 mL of anhydrous acetonitrile under Ar for 72 hours .
  • Results or Outcomes : The resulting COFs have been found to have a multitude of applications, including molecular separations, removal of toxic compounds, gas capture, enzyme immobilization, optoelectronic applications, analytical chemistry, photocatalysis, electrocatalysis, electrochemical sensors, batteries, and solar fuel production .

Application 3: Synthesis of Porous Covalent Organic Frameworks (vPOPs)

  • Summary of the Application : This compound is used in the synthesis of viologen functionalized porous organic polymers (vPOPs) for various applications .
  • Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
  • Results or Outcomes : The resulting vPOPs have been found to be effective in various applications, although the specific results or outcomes are not detailed in the source .

Application 4: Synthesis of π-conjugated viologen-COF (2D-COF)

  • Summary of the Application : This compound is used in the synthesis of π-conjugated viologen-COF (2D-COF), a type of covalent organic framework .
  • Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
  • Results or Outcomes : The resulting 2D-COF has been found to have a multitude of applications, although the specific results or outcomes are not detailed in the source .

Application 5: Synthesis of vGC

  • Summary of the Application : This compound is used in the synthesis of viologen functionalized porous organic polymers (vGC) for various applications .
  • Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
  • Results or Outcomes : The resulting vGC has been found to be effective in various applications, although the specific results or outcomes are not detailed in the source .

Application 6: Synthesis of vGAC

  • Summary of the Application : This compound is used in the synthesis of viologen functionalized porous organic polymers (vGAC) for various applications .
  • Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
  • Results or Outcomes : The resulting vGAC has been found to be effective in various applications, although the specific results or outcomes are not detailed in the source .

Future Directions

The compound has been used in the synthesis of covalent organic frameworks (COFs), which have emerged as a new type of crystalline porous polymers of great interest . The preparation of COFs with microwaves has been evolving, and the compound could play a significant role in this area .

properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRYWXJIGDXDLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557716
Record name 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride

CAS RN

41168-79-0
Record name 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
I Yamaguchi, M Yamamoto - High Performance Polymers, 2014 - journals.sagepub.com
Polyphenylacetylenes cross-linked with viologen groups (polymers 1a and 1b) were obtained from the reaction of 4-ethynylaniline with 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium …
Number of citations: 1 journals.sagepub.com
KH Koh Park, JB Lee, DH Han - Bulletin of the Korean Chemical …, 1985 - koreascience.kr
N-Arylation reaction of nitrogen-containing heterocycles such as pyridine, nicotinamide and 4, 4'-bipyridine was studied. We prepared N-2, 4-dinitrophenyl derivatives initially by …
Number of citations: 5 koreascience.kr
I Yamaguchi, M Yamamoto - Polymer Bulletin, 2016 - Springer
Polyphenylene (PP) with NH 2 side groups, namely, polymer-1, was synthesized by the Pd-complex-catalyzed reaction of 2,5-dibromoaniline with 9,9-dihexylfluorene-2,7-diboronic acid …
Number of citations: 3 link.springer.com
Y Amao, S Ikeyama, T Katagiri, K Fujita - Faraday Discussions, 2017 - pubs.rsc.org
Recently, CO2 utilization technology, including artificial photosynthesis, has received much attention. In this field, CO2 is used as a feedstock for fuels, polymers and in other chemical …
Number of citations: 14 pubs.rsc.org
JC Ahern, A Shilabin, KM Henline, RD Pike… - Dalton …, 2014 - pubs.rsc.org
The organic acceptor 1,1′-bis-(2,4-dinitrophenyl)-4,4′-bipyridinium (DNP2+) reacts with dicyanoargentate to form a supramolecular complex with the general formula: {[Ag(CN)2]…
Number of citations: 20 pubs.rsc.org
AS Abouelwafa, CE Anson, A Hauser… - Inorganic …, 2012 - ACS Publications
Dicyanoaurate reacts with the organic acceptor molecule, 1,1′-bis-(2,4-dinitrophenyl)-4,4′-bipyridinium, DNP, to form a supramolecular complex with the general formula {[Au(CN) 2 ] …
Number of citations: 18 pubs.acs.org
H Oh, DG Seo, TY Yun, SB Lee, HC Moon - Organic Electronics, 2017 - Elsevier
We successfully synthesized a novel viologen derivative (1,1′-bis(3-fluoro-4-(trifluoromethyl)phenyl)-4,4′-bipyridinium bis(trifluoromethylsulfonyl)imide, TFMFPhV(TFSI) 2 ) exhibiting …
Number of citations: 41 www.sciencedirect.com
L Chen, H Willcock, CJ Wedge, F Hartl… - Organic & …, 2016 - pubs.rsc.org
The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a …
Number of citations: 24 pubs.rsc.org
JJ Liu, YF Guan, MJ Lin, CC Huang… - Crystal Growth & …, 2015 - ACS Publications
A stable three-dimensional coordination polymer, [Eu 3 (bcbp) 3 (NO 3 ) 7 (OH) 2 ] n (1) (H 2 bcbp·2Cl = 1,1′-bis(4-carboxyphenyl)-(4,4′-bipyridinium) dichloride), was prepared by …
Number of citations: 74 pubs.acs.org
T Katagiri, K Fujita, S Ikeyama, Y Amao - Pure and Applied Chemistry, 2018 - degruyter.com
From the view point of green chemistry, CO 2 utilization technologies with solar energy including the photoredox system have been received a lot of attention. As one of them, …
Number of citations: 3 www.degruyter.com

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